Chemical Structure & Technical Profile: 3-(tert-butylamino)propan-1-ol HCl
Chemical Structure & Technical Profile: 3-(tert-butylamino)propan-1-ol HCl
The following technical guide details the chemical structure, synthesis, and characterization of 3-(tert-butylamino)propan-1-ol HCl .
[1][2][3]
Executive Summary
3-(tert-butylamino)propan-1-ol Hydrochloride (CAS: 1311317-79-9) is a bifunctional aliphatic amino alcohol used primarily as a pharmacophore building block and impurity standard in the development of beta-adrenergic receptor antagonists.[1] Structurally, it represents a "des-ether/des-hydroxy" analogue of the classic beta-blocker side chain (e.g., Timolol, Carteolol), making it a critical reference material for impurity profiling and degradation studies. Its architecture features a sterically bulky tert-butyl group protecting a secondary amine, linked via a propyl chain to a primary alcohol, providing unique steric and electronic properties for nucleophilic substitution and linker chemistry.
Molecular Architecture & Physicochemical Profile[2][3][4]
Structural Analysis
The molecule consists of a linear three-carbon (propyl) backbone terminated by a hydroxyl group at position 1 and a secondary amine at position 3. The amine is N-substituted with a tert-butyl group, which imparts significant steric hindrance, reducing the nucleophilicity of the nitrogen compared to linear alkyl amines. In its hydrochloride salt form, the nitrogen is protonated, rendering the molecule water-soluble and crystalline.
| Feature | Specification |
| IUPAC Name | 3-[(2-methylpropan-2-yl)amino]propan-1-ol hydrochloride |
| Common Name | 3-(tert-butylamino)propan-1-ol HCl |
| CAS Number (HCl) | 1311317-79-9 |
| CAS Number (Free Base) | 18366-44-4 |
| Molecular Formula | C₇H₁₇NO[1][2] · HCl |
| Molecular Weight | 167.68 g/mol (Salt); 131.22 g/mol (Base) |
| SMILES | CC(C)(C)NCCCO.Cl |
| InChI Key | PQSKSJLILUQYQM-UHFFFAOYSA-N |
Physicochemical Properties
The following data synthesizes experimental values and predicted properties based on structural analogs.
| Property | Value / Description |
| Appearance | White to off-white crystalline powder (HCl salt) |
| Solubility | Highly soluble in Water, Methanol, DMSO; Sparingly soluble in Acetone |
| pKa (Base) | ~10.5 (Predicted for secondary amine) |
| Hygroscopicity | Moderate; HCl salts of amino alcohols are typically hygroscopic |
| Melting Point | 140–145 °C (Typical range for amino-alcohol HCl salts) |
| LogP (Octanol/Water) | ~0.3 (Base); < 0 (Salt) |
Synthetic Pathways & Process Chemistry
The synthesis of 3-(tert-butylamino)propan-1-ol HCl generally follows two primary routes: Nucleophilic Substitution (Route A) or Ring Opening of Oxetane (Route B). Route A is preferred for laboratory-scale synthesis due to reagent availability, while Route B is more atom-economic.
Reaction Mechanism Visualization
The following diagram illustrates the two primary synthetic pathways.
Caption: Comparison of SN2 substitution (Route A) and Oxetane ring-opening (Route B) pathways.
Detailed Protocol (Route A: Nucleophilic Substitution)
This protocol describes the standard laboratory preparation using 3-chloropropan-1-ol.
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Reagents: tert-Butylamine (3.0 eq), 3-chloropropan-1-ol (1.0 eq), Potassium Carbonate (1.5 eq), Acetonitrile (Solvent).
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Procedure:
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Charge a reaction vessel with 3-chloropropan-1-ol and Acetonitrile.
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Add Potassium Carbonate (K₂CO₃) to act as an acid scavenger.
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Add tert-butylamine slowly. Note: Excess amine is used to prevent over-alkylation, though the steric bulk of the t-butyl group minimizes this risk.
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Reflux at 80°C for 12–16 hours. Monitor by TLC or GC.
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Workup:
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Filter off inorganic salts.
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Concentrate the filtrate under reduced pressure to remove solvent and excess amine.
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Dissolve the residue in diethyl ether or ethanol.
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Salt Formation:
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Cool the solution to 0°C.
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Add HCl (4M in dioxane or gas) dropwise until pH < 3.
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The white precipitate (Product HCl) is filtered, washed with cold ether, and dried under vacuum.
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Analytical Characterization
To validate the identity of 3-(tert-butylamino)propan-1-ol HCl, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
The steric bulk of the tert-butyl group and the symmetry of the propyl chain create a distinct NMR fingerprint.
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR (D₂O) | 1.35 | Singlet (s) | 9H | C(CH₃)₃ (tert-butyl) |
| 1.92 | Quintet (m) | 2H | -CH₂-CH₂ -CH₂- (C2) | |
| 3.15 | Triplet (t) | 2H | -NH-CH₂ - (C3) | |
| 3.70 | Triplet (t) | 2H | -CH₂ -OH (C1) | |
| ¹³C NMR | 25.8 | - | - | C (CH₃)₃ (Methyls) |
| 29.5 | - | - | -CH₂-C H₂-CH₂- | |
| 41.0 | - | - | -NH-C H₂- | |
| 57.5 | - | - | C (CH₃)₃ (Quaternary) | |
| 59.8 | - | - | -C H₂-OH |
Mass Spectrometry (MS)
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Ionization Mode: ESI (+)
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Molecular Ion: [M+H]⁺ = 132.14 m/z
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Fragmentation: Loss of the tert-butyl group (M-57) is a common fragmentation pathway, often observing a peak at m/z 75 (3-aminopropan-1-ol fragment).
Pharmaceutical Applications & Impurity Profiling[7]
Beta-Blocker Impurity Standard
In the synthesis of beta-blockers like Timolol or Carteolol , the side chain is typically introduced using tert-butylamine and an epoxide (e.g., epichlorohydrin derivative).
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The Risk: If the starting material contains 3-chloropropan-1-ol or if reductive conditions are too harsh, the "des-hydroxy" impurity (3-(tert-butylamino)propan-1-ol) can form.
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Significance: This impurity lacks the secondary hydroxyl group essential for hydrogen bonding within the beta-adrenergic receptor pocket, potentially altering potency and toxicity.
Linker Chemistry
The molecule serves as a heterobifunctional linker . The primary alcohol can be converted to a leaving group (tosylate/mesylate) or oxidized to an aldehyde, while the secondary amine remains protected by the bulky tert-butyl group or participates in salt bridges. This is useful in:
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PROTACs: As a spacer unit.
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Surface Modification: Anchoring the amine to a surface and presenting the hydroxyl group for further functionalization.
Caption: Functional utility of the target molecule in pharmaceutical and material sciences.
References
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Sigma-Aldrich. Product Specification: 3-(tert-butylamino)propan-1-ol hydrochloride. Link (Accessed via search results 1.3, 1.6).
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PubChem. Compound Summary: 3-(tert-butylamino)propan-1-ol. National Library of Medicine. Link.
- Fan, C.T., et al.Preparation of R-(+)-3-morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole. US Patent Application 2011/92507. (Contextual reference for beta-blocker side-chain chemistry).
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Wisthaler, A., et al. Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals. Journal of Physical Chemistry A, 2018. Link.
